Home > Products > Screening Compounds P15159 > Vasoactive Intestinal Peptide, human, porcine, rat
Vasoactive Intestinal Peptide, human, porcine, rat -

Vasoactive Intestinal Peptide, human, porcine, rat

Catalog Number: EVT-12192478
CAS Number:
Molecular Formula: C147H238N44O42S
Molecular Weight: 3325.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vasoactive intestinal peptide, also known as vasoactive intestinal polypeptide, is a neuropeptide hormone primarily involved in various physiological functions. It is composed of 28 amino acids and belongs to the glucagon/secretin superfamily. This peptide is produced in multiple tissues across vertebrates, including the gastrointestinal tract, pancreas, and central nervous system. Vasoactive intestinal peptide plays a significant role in vasodilation, smooth muscle relaxation, and neurotransmission, influencing processes such as blood pressure regulation, gut motility, and immune responses .

Source

Vasoactive intestinal peptide was first isolated from porcine duodenum in 1970. It is evolutionarily conserved across species, with a high degree of sequence similarity among mammals . In humans, the peptide is encoded by the VIP gene and is synthesized in various tissues, including the gut and brain .

Classification

Vasoactive intestinal peptide is classified as a member of the class II G protein-coupled receptors family. It acts through specific receptors known as VPAC1 and VPAC2, which mediate its diverse physiological effects .

Synthesis Analysis

Methods

The synthesis of vasoactive intestinal peptide can be achieved through various methods, including chemical synthesis and recombinant DNA technology.

  • Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is commonly employed for producing vasoactive intestinal peptide. This method allows for the precise control of amino acid sequences and modifications . The process involves sequential coupling of protected amino acids on a solid support followed by deprotection steps to yield the final peptide product.
  • Recombinant Technology: This method involves inserting the VIP gene into expression systems such as bacteria or yeast to produce vasoactive intestinal peptide. Although this approach can yield biologically active peptides, it may also introduce impurities from other cellular components .

Technical Details

The choice between chemical and recombinant synthesis often depends on the desired purity and scale of production. Chemical synthesis typically results in higher purity levels due to fewer contaminants from biological sources .

Molecular Structure Analysis

Structure

Vasoactive intestinal peptide has a unique structure characterized by its 28 amino acid residues. The peptide exhibits an alpha-helical conformation when bound to membranes or receptors, which is crucial for its biological activity .

Data

The molecular formula of vasoactive intestinal peptide is C147H238N44O42SC_{147}H_{238}N_{44}O_{42}S, with an average molecular weight of approximately 3326.83 Daltons . The amino acid sequence is as follows:

Amino Acid Sequence:
H-His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂.

Chemical Reactions Analysis

Reactions

Vasoactive intestinal peptide undergoes various biochemical reactions upon binding to its receptors. The primary reaction involves the activation of adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP) within target cells . This signaling cascade triggers multiple downstream effects, including smooth muscle relaxation and modulation of neurotransmitter release.

Technical Details

The interactions between vasoactive intestinal peptide and its receptors are essential for mediating its physiological effects. These interactions are characterized by high affinity and specificity due to the unique structural features of both the peptide and its receptors .

Mechanism of Action

Process

Upon release into circulation or local tissues, vasoactive intestinal peptide binds to VPAC1 and VPAC2 receptors on target cells. This binding initiates a G protein-coupled signaling cascade that activates adenylate cyclase, resulting in increased cAMP levels . The elevation in cAMP activates protein kinase A (PKA), which phosphorylates various target proteins involved in cellular responses.

Data

Research indicates that vasoactive intestinal peptide plays a role in regulating circadian rhythms through its action on gene expression related to clock proteins such as mPer1 and mPer2 . This highlights its multifaceted role beyond simple vasodilation.

Physical and Chemical Properties Analysis

Physical Properties

Vasoactive intestinal peptide is typically lyophilized for stability during storage. It is soluble in sterile water at concentrations above 100 µg/ml and should be stored at low temperatures (-18°C) to maintain its integrity over time .

Chemical Properties

The stability of vasoactive intestinal peptide can be affected by environmental factors such as pH and temperature. It exhibits greater stability when lyophilized but should be protected from freeze-thaw cycles once reconstituted .

Applications

Scientific Uses

Vasoactive intestinal peptide has garnered attention for its potential therapeutic applications across various fields:

  • Gastrointestinal Disorders: Its role in modulating gut motility makes it a candidate for treating conditions like irritable bowel syndrome.
  • Neurodegenerative Diseases: Research suggests that vasoactive intestinal peptide may have neuroprotective effects, making it a potential treatment for conditions like Alzheimer's disease .
  • Inflammatory Diseases: Its immunomodulatory properties indicate potential uses in managing autoimmune disorders .
  • Circadian Rhythm Regulation: Given its influence on circadian clock genes, vasoactive intestinal peptide may be explored for therapies targeting sleep disorders.

As research continues to elucidate the mechanisms underlying its diverse effects, vasoactive intestinal peptide remains a promising subject for further scientific investigation and therapeutic development.

Properties

Product Name

Vasoactive Intestinal Peptide, human, porcine, rat

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C147H238N44O42S

Molecular Weight

3325.8 g/mol

InChI

InChI=1S/C147H238N44O42S/c1-18-75(12)115(143(231)182-97(56-72(6)7)131(219)174-94(118(156)206)61-108(153)199)189-140(228)106(68-193)186-135(223)102(63-110(155)201)179-132(220)96(55-71(4)5)176-133(221)98(58-81-37-41-84(196)42-38-81)177-126(214)88(33-23-26-49-149)168-124(212)89(34-24-27-50-150)172-141(229)113(73(8)9)187-119(207)76(13)165-122(210)93(47-53-234-17)171-128(216)92(45-46-107(152)198)170-123(211)87(32-22-25-48-148)167-125(213)90(35-28-51-162-146(157)158)169-130(218)95(54-70(2)3)175-127(215)91(36-29-52-163-147(159)160)173-144(232)116(78(15)194)190-137(225)99(59-82-39-43-85(197)44-40-82)178-134(222)101(62-109(154)200)180-136(224)104(65-112(204)205)184-145(233)117(79(16)195)191-138(226)100(57-80-30-20-19-21-31-80)183-142(230)114(74(10)11)188-120(208)77(14)166-129(217)103(64-111(202)203)181-139(227)105(67-192)185-121(209)86(151)60-83-66-161-69-164-83/h19-21,30-31,37-44,66,69-79,86-106,113-117,192-197H,18,22-29,32-36,45-65,67-68,148-151H2,1-17H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,201)(H2,156,206)(H,161,164)(H,165,210)(H,166,217)(H,167,213)(H,168,212)(H,169,218)(H,170,211)(H,171,216)(H,172,229)(H,173,232)(H,174,219)(H,175,215)(H,176,221)(H,177,214)(H,178,222)(H,179,220)(H,180,224)(H,181,227)(H,182,231)(H,183,230)(H,184,233)(H,185,209)(H,186,223)(H,187,207)(H,188,208)(H,189,228)(H,190,225)(H,191,226)(H,202,203)(H,204,205)(H4,157,158,162)(H4,159,160,163)/t75-,76-,77-,78+,79+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-/m0/s1

InChI Key

HEOYHMUESMJFDC-RIWXPGAOSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC=N4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.